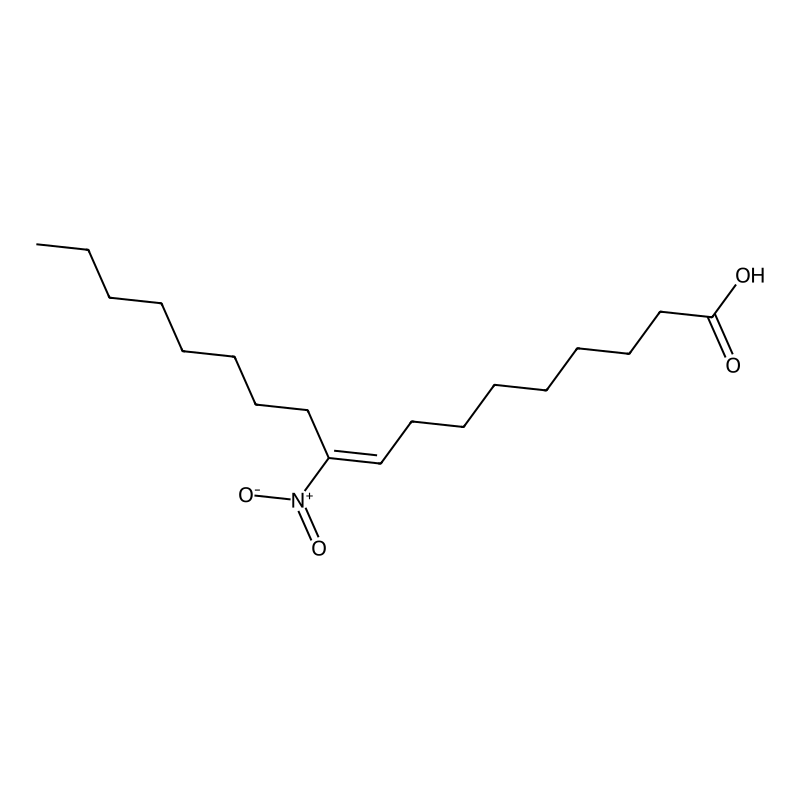

10-Nitrooleic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

10-Nitrooleic acid is a bioactive lipid that belongs to the class of nitro fatty acids, which are formed through the nitration of unsaturated fatty acids. Its chemical formula is C₁₈H₃₃NO₄, and it features a nitro group (-NO₂) at the 10th carbon position of the oleic acid structure. This compound is notable for its electrophilic properties, which allow it to interact with various biological molecules, leading to significant physiological effects. The presence of the nitro group enhances its reactivity and biological activity compared to non-nitrated fatty acids, making it a subject of interest in biomedical research .

- Michael Addition: The nitroalkene can react with nucleophiles such as thiols (e.g., glutathione), leading to the formation of covalent adducts that modify protein function .

- Oxidation: At elevated oxygen levels, 10-nitrooleic acid can undergo oxidation to produce several metabolites, including 4-nitro-octanedioic acid .

- Isomerization: This compound can also isomerize under certain conditions, converting from a cis to a trans configuration .

10-Nitrooleic acid exhibits several biological activities, particularly in the context of inflammation and cellular signaling:

- Antioxidant Effects: It induces the expression of Nrf2-dependent antioxidant genes, contributing to cellular defense against oxidative stress .

- Anti-inflammatory Properties: The compound inhibits Toll-like receptor 4/Nuclear Factor kappa-light-chain-enhancer of activated B cells signaling pathways, reducing inflammation .

- Protein Modulation: Through post-translational modifications, 10-nitrooleic acid alters the activity of various proteins involved in metabolism and redox homeostasis .

The synthesis of 10-nitrooleic acid typically involves the nitration of oleic acid using nitrating agents such as peroxynitrite or acidified nitrite in the presence of reactive oxygen species. Common methods include:

- Nitration via Peroxynitrite: Oleic acid reacts with peroxynitrite under acidic conditions to yield 10-nitrooleic acid .

- Electrophilic Substitution: Direct addition of nitronium ions to oleic acid can also produce this compound .

10-Nitrooleic acid has potential applications in various fields:

- Pharmacology: Its anti-inflammatory and antioxidant properties make it a candidate for therapeutic interventions in diseases associated with oxidative stress and inflammation.

- Research: It serves as a valuable tool for studying lipid signaling pathways and the role of nitro fatty acids in cellular processes .

Interaction studies have shown that 10-nitrooleic acid can form adducts with proteins and other biomolecules. These interactions are crucial for understanding its mechanism of action:

- Covalent Bond Formation: The electrophilic nature allows it to react with thiol groups in proteins, leading to functional modifications that can alter cellular responses .

- Metabolic Pathways: Research indicates that 10-nitrooleic acid is metabolized into various conjugates, including N-acetylcysteine derivatives, which further elucidate its biological impact .

Several compounds share structural or functional similarities with 10-nitrooleic acid. These include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Oleic Acid | Monounsaturated fatty acid | Non-nitrated; serves as a baseline for comparison |

| 9-Nitrooleic Acid | Nitro group at position 9 | Similar reactivity; different biological effects |

| Nitro-linoleic Acid | Diene structure with a nitro group | Exhibits different metabolic pathways |

| Nitro-stearate | Saturated fatty acid with a nitro group | Less electrophilic compared to oleate derivatives |

The uniqueness of 10-nitrooleic acid lies in its specific position of nitration (at carbon 10) and its potent biological activities that distinguish it from other nitro fatty acids.

Molecular Architecture and Isomeric Forms

10-Nitrooleic acid represents a significant member of the nitro-fatty acid family, characterized by its unique molecular architecture that combines the structural features of oleic acid with the distinctive nitro functional group. The compound exhibits the molecular formula C₁₈H₃₃NO₄ with a molecular weight of 327.5 grams per mole [1]. The systematic name for this compound is (9E)-10-nitrooctadec-9-enoic acid, reflecting its stereochemical configuration and positional arrangement [1].

The molecular architecture of 10-nitrooleic acid is fundamentally based on an eighteen-carbon fatty acid backbone derived from oleic acid, with the nitro group (-NO₂) specifically positioned at carbon-10 [1]. This positioning creates a conjugated nitroalkene system that confers unique electrophilic properties to the molecule. The presence of the nitro group adjacent to the double bond generates an activated olefin structure, where the β-carbon of the double bond becomes susceptible to nucleophilic attack through Michael addition reactions [2].

The structural integrity of 10-nitrooleic acid depends on the maintenance of the conjugated system between the carbon-carbon double bond and the nitro group. This conjugation is responsible for the compound's characteristic ultraviolet absorption properties, with maximum absorption occurring at 257 nanometers in methanol with a molar absorptivity of approximately 7000 M⁻¹ cm⁻¹ [3]. The conjugated nitroalkene moiety distinguishes nitro-fatty acids from their non-conjugated counterparts, as the electrophilic nature is directly dependent on this structural feature [4].

Positional Isomerism: 9-Nitrooleic Acid vs. 10-Nitrooleic Acid

The nitration of oleic acid generates two primary regioisomers: 9-nitrooleic acid and 10-nitrooleic acid, which are formed in approximately equal proportions during biological nitration processes [5]. These positional isomers represent the most abundant nitro-oleic acid species found in biological systems, with their combined plasma concentrations reaching approximately 0.6 micromolar in healthy human blood [5].

The fundamental difference between these regioisomers lies in the position of nitro group attachment relative to the original double bond of oleic acid. In 9-nitrooleic acid, the nitro group is attached to carbon-9, while in 10-nitrooleic acid, it occupies carbon-10 [6]. This positional difference has profound implications for their biological activities and spectroscopic properties.

Nuclear magnetic resonance analysis reveals distinct chemical shift patterns for each regioisomer. For 9-nitrooleic acid, the characteristic nitroalkene proton appears at 7.03 parts per million as a triplet with a coupling constant of 8.33 hertz, while the corresponding proton in 10-nitrooleic acid resonates at 7.09 parts per million with a coupling constant of 7.80 hertz [6]. These spectroscopic differences provide reliable methods for distinguishing between the two regioisomers in analytical applications.

Mass spectrometric fragmentation patterns also differ significantly between the two isomers. 9-Nitrooleic acid generates a characteristic fragment ion at mass-to-charge ratio 168.1, corresponding to the molecular composition [C₉H₁₄O₂N]⁻, while 10-nitrooleic acid produces a specific fragment at mass-to-charge ratio 169.1 with the composition [C₉H₁₃O₃]⁻ [7]. These diagnostic fragment ions enable precise identification and quantification of each regioisomer in complex biological matrices.

The biological significance of this positional isomerism extends beyond analytical considerations. While both isomers exhibit anti-inflammatory properties and serve as endogenous ligands for peroxisome proliferator-activated receptor gamma, they demonstrate different potencies in various biological assays [6]. The 9- and 10-nitrooleic acid mixture shows comparable binding affinities for the receptor, but their individual contributions to transcriptional activation may vary depending on the specific cellular context [6].

Geometric Isomerism and Double Bond Configuration

The geometric isomerism of 10-nitrooleic acid represents a critical aspect of its structural characterization, as the double bond configuration profoundly influences both chemical reactivity and biological activity. The compound exists predominantly in the E (trans) configuration, designated as (9E)-10-nitrooctadec-9-enoic acid, which reflects the spatial arrangement of substituents around the carbon-carbon double bond [1].

The E configuration in 10-nitrooleic acid positions the nitro group and the carboxyl-containing alkyl chain on opposite sides of the double bond plane. This geometric arrangement is energetically favored due to reduced steric hindrance between the bulky nitro group and the long alkyl chain [8]. The stability of the E isomer is further enhanced by the electronic effects of the nitro group, which stabilizes the trans configuration through conjugation with the double bond π-system.

Nuclear magnetic resonance spectroscopy provides definitive evidence for the E configuration through characteristic coupling patterns and chemical shifts. The vinyl protons in the E isomer exhibit specific coupling constants that differ from those observed in the corresponding Z isomer [8]. Additionally, two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple bond correlation experiments, confirm the E stereochemistry by establishing the spatial relationships between protons and carbons across the double bond [6].

The formation of the E isomer during nitration reactions can be attributed to the mechanism of nitro group addition to the original oleic acid double bond. The nitration process involves initial addition of nitrogen dioxide radical to the alkene, followed by hydrogen abstraction and double bond reformation [9]. This mechanism tends to favor the thermodynamically more stable E configuration, although small amounts of the Z isomer may also be formed under certain reaction conditions.

The geometric configuration has significant implications for biological activity. The E configuration of 10-nitrooleic acid is essential for its electrophilic reactivity and subsequent protein modification through Michael addition reactions [2]. The spatial arrangement of the nitro group relative to the double bond in the E isomer optimizes the electron-withdrawing effect, enhancing the electrophilicity of the β-carbon and facilitating nucleophilic attack by cysteine residues in target proteins.

Spectroscopic Identification Profiles

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification of 10-nitrooleic acid through characteristic chemical shifts and coupling patterns that distinguish this compound from related nitro-fatty acid isomers. The one-dimensional proton nuclear magnetic resonance spectrum of 10-nitrooleic acid exhibits several diagnostic signals that enable unambiguous identification [6].

The most characteristic feature in the proton nuclear magnetic resonance spectrum is the nitroalkene proton resonance, which appears at 7.09 parts per million as a triplet with a coupling constant of 7.80 hertz [6]. This signal represents the proton attached to carbon-9, which is adjacent to the nitro-bearing carbon-10. The downfield chemical shift reflects the deshielding effect of the nitro group and the conjugated double bond system. The triplet multiplicity arises from coupling with the two protons on the adjacent methylene carbon.

The aliphatic region of the spectrum contains multiple overlapping signals corresponding to the methylene protons of the fatty acid chain. The protons at position 8 (adjacent to the double bond) appear at 2.25 parts per million as a quartet with a coupling constant of 7.40 hertz, while the protons at position 11 resonate at 3.34 parts per million as a doublet with a coupling constant of 6.94 hertz [6]. These chemical shifts are characteristic of protons adjacent to the nitroalkene system and provide additional confirmation of the regioisomeric identity.

The carboxylic acid proton typically appears as a broad signal between 10-12 parts per million, although this signal may be exchangeable with deuterium in deuterated solvents. The terminal methyl group of the fatty acid chain produces a characteristic triplet at approximately 0.91 parts per million with a coupling constant of 6.98 hertz [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shifts of key carbon atoms. The nitro-bearing carbon-10 appears at 150.55 parts per million, reflecting the electron-withdrawing effect of the nitro group [6]. The adjacent vinyl carbon (carbon-9) resonates at 136.60 parts per million, while the carbonyl carbon of the carboxylic acid group appears at approximately 179 parts per million [6].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple bond correlation, provide definitive structural assignments by establishing connectivity patterns between protons and carbons. These experiments confirm the position of the nitro group and the stereochemistry of the double bond, enabling discrimination between positional and geometric isomers [6].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 10-nitrooleic acid reveals distinctive fragmentation patterns that serve as molecular fingerprints for structural identification and quantitative analysis. The compound is typically analyzed in negative ion mode due to the presence of the carboxylic acid group, which readily forms deprotonated molecular ions [7].

The molecular ion of 10-nitrooleic acid appears at mass-to-charge ratio 326.2 in negative ion mode, corresponding to the deprotonated molecule [M-H]⁻. This molecular ion serves as the precursor for collision-induced dissociation experiments that generate characteristic fragment ions diagnostic for the 10-nitro regioisomer [7].

The most significant diagnostic fragment ion appears at mass-to-charge ratio 169.1, corresponding to the molecular composition [C₉H₁₃O₃]⁻. This fragment results from a complex cyclization and fragmentation mechanism initiated by rearrangement of the nitro group to form unstable intermediates that undergo subsequent decomposition [7]. The formation of this specific fragment is unique to the 10-nitro regioisomer and enables unambiguous identification in complex biological samples.

Additional characteristic fragments include ions at mass-to-charge ratios corresponding to loss of the nitro group (46 mass units) and various alkyl chain fragmentations. The loss of nitrogen dioxide from the molecular ion generates a fragment at mass-to-charge ratio 280.2, although this fragmentation pathway is generally less abundant than the cyclization-mediated processes [7].

Tandem mass spectrometry (MS/MS) experiments on the mass-to-charge ratio 169.1 fragment reveal further fragmentation patterns that provide additional structural confirmation. The secondary fragmentation includes loss of carbon dioxide (44 mass units) to generate an ion at mass-to-charge ratio 125.1, corresponding to [C₈H₁₃O]⁻ [7]. This fragmentation pattern confirms the presence of the carboxylic acid group and the specific carbon chain length.

High-resolution mass spectrometry enables precise determination of elemental compositions for both molecular and fragment ions, providing definitive confirmation of structural assignments. The accurate mass of the molecular ion (326.2402 for the theoretical composition C₁₈H₃₂NO₄⁻) allows discrimination from isobaric compounds and confirms the molecular formula [7].

The fragmentation efficiency varies depending on collision energy and instrument parameters, with optimal conditions typically involving collision energies between 20-40 electronvolts. Under these conditions, the diagnostic fragment at mass-to-charge ratio 169.1 represents approximately 5-15% of the total ion current, providing sufficient sensitivity for analytical applications while maintaining specificity [7].

Solubility, Stability, and Reactivity Under Physiological Conditions

The physicochemical behavior of 10-nitrooleic acid under physiological conditions represents a critical determinant of its biological activity and therapeutic potential. The compound exhibits amphiphatic properties characteristic of fatty acid derivatives, with both hydrophilic and lipophilic domains that influence its distribution and reactivity in biological systems [10].

Solubility Properties

10-Nitrooleic acid demonstrates limited solubility in aqueous media due to its predominantly hydrophobic fatty acid structure. The compound is sparingly soluble in water but shows enhanced solubility in organic solvents such as ethanol, where it dissolves at concentrations up to 1 milligram per milliliter [11]. The predicted partition coefficient (LogP) of 6.42 indicates strong lipophilic character, suggesting preferential distribution into lipid-rich environments such as cell membranes and lipoproteins [12].

Under physiological pH conditions (approximately 7.4), the carboxylic acid group exists predominantly in its ionized form due to the predicted pKa value of 4.77 [11]. This ionization enhances aqueous solubility compared to the protonated form but does not overcome the inherent hydrophobicity imparted by the long alkyl chain. The amphiphatic nature allows the compound to be stabilized in micelles or liposomes in aqueous solutions, facilitating its biological delivery and cellular uptake [10].

The solubility characteristics have important implications for analytical procedures and biological applications. Sample preparation often requires organic solvents or specialized extraction techniques to achieve adequate recovery from biological matrices [3]. The compound's tendency to partition into lipid phases necessitates careful consideration of storage conditions and analytical methodologies to prevent losses during sample processing.

Stability Characteristics

The stability of 10-nitrooleic acid under physiological conditions depends on several factors, including pH, temperature, oxygen tension, and the presence of nucleophiles. The nitroalkene functional group confers electrophilic reactivity that makes the compound susceptible to nucleophilic attack, particularly by thiol-containing molecules such as cysteine residues in proteins and glutathione [13].

Under neutral pH conditions at physiological temperature (37°C), 10-nitrooleic acid demonstrates reasonable stability in the absence of strong nucleophiles. However, the compound is sensitive to alkaline conditions, which can promote decomposition through various mechanisms including hydrolysis and rearrangement reactions [4]. This pH sensitivity necessitates careful control of storage and analytical conditions to maintain compound integrity.

The electrophilic nature of the nitroalkene group results in reversible binding to cysteine residues in proteins through Michael addition reactions [13]. This reversibility is an important characteristic that distinguishes nitro-fatty acids from irreversible protein modifiers. The equilibrium between free and protein-bound forms depends on the concentration of competing nucleophiles and the specific microenvironment of target cysteine residues.

Reactivity Under Physiological Conditions

The biological reactivity of 10-nitrooleic acid is primarily mediated through its electrophilic nitroalkene moiety, which enables post-translational modification of proteins via Michael addition reactions. The β-carbon adjacent to the nitro group serves as the electrophilic center, readily accepting nucleophiles such as cysteine thiols, histidine imidazoles, and to a lesser extent, lysine amines [2].

The reactivity with cysteine residues is particularly significant, as this modification can alter protein structure, function, and localization. Studies have demonstrated that 10-nitrooleic acid can modify critical regulatory proteins including peroxisome proliferator-activated receptor gamma, nuclear factor kappa B, and various antioxidant enzymes [13]. The selectivity of these modifications depends on the accessibility and nucleophilicity of target cysteine residues, as well as the local protein environment.

The compound's reactivity is also influenced by competing reactions with small molecule nucleophiles present in biological systems. Glutathione, the most abundant intracellular thiol, can compete with protein cysteine residues for nitroalkene binding, potentially modulating the extent and duration of protein modification [13]. This competition represents an important regulatory mechanism that may influence the biological effects of nitro-fatty acids.

Under oxidative stress conditions, which often accompany inflammatory states, the reactivity of 10-nitrooleic acid may be enhanced due to increased availability of target proteins and altered cellular redox status. Conversely, the presence of reducing agents can reverse some protein modifications, restoring normal cellular function as oxidative stress subsides [10].

The metabolic fate of 10-nitrooleic acid involves multiple pathways including beta-oxidation of the fatty acid chain and reduction of the nitro group to form various metabolites. Studies in rats and humans have identified several urinary metabolites, including 4-nitro-octanedioic acid, which represents the major metabolite formed through sequential beta-oxidation reactions [14]. These metabolic transformations contribute to the compound's elimination and may generate additional bioactive species with distinct properties.

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 327.5 | g/mol | [1] |

| Density | 1.003 ± 0.06 | g/cm³ | [11] |

| Boiling Point | 447.7 ± 18.0 | °C | [12] |

| Flash Point | 171.1 ± 9.7 | °C | [12] |

| pKa | 4.77 ± 0.10 | - | [11] |

| LogP | 6.42 | - | [12] |

| Solubility in Ethanol | 1 | mg/ml | [11] |

| UV λmax (MeOH) | 257 | nm | [3] |

| Molar Absorptivity | 7000 | M⁻¹ cm⁻¹ | [3] |

Radical-Mediated Nitration Mechanisms

The radical-mediated nitration of oleic acid represents one of the most direct approaches for 10-nitrooleic acid synthesis. The mechanism involves the direct addition of nitrogen dioxide radicals (- NO2) to the double bond of oleic acid, followed by hydrogen atom abstraction and reformation of the double bond [1] [2]. This process can occur through two distinct pathways: hydrogen atom abstraction from the bis-allylic carbon to yield a delocalized pentadienyl radical, followed by - NO2 addition, or direct - NO2 addition to form a nitroalkenyl radical [1] [3].

The direct nitration approach using - NO2 gas or nitronium tetrafluoroborate (NO2BF4) has been extensively studied. When oleic acid is treated with - NO2 gas in hexane, the reaction produces an equimolar mixture of 9-nitrooleic acid and 10-nitrooleic acid regioisomers [4]. The nitration yield is approximately 7% for each isomer, which is relatively low compared to other nitration reactions due to the reduced reactivity of the olefinic group compared to highly reactive aromatic systems [4].

The mechanism proceeds through formation of a carbon-centered radical intermediate, which can undergo several competing reactions. The radical may react with molecular oxygen to form a nitro-peroxyl fatty acid, react with another - NO2 molecule to form unstable nitro-nitrito or dinitro compounds, or lose a hydrogen atom through abstraction by another radical to reform the double bond [1] [3]. The instability of the nitro-nitrito intermediates leads to rapid decomposition with release of nitrous acid (HNO2), ultimately yielding the electrophilic nitroalkene product [3].

Environmental factors significantly influence the radical-mediated nitration process. Higher oxygen tension promotes the formation of nitro-oxo-oleic acid derivatives, while lower oxygen conditions favor the formation of nitro-hydroxy-oleic acid products [3]. The reaction is also sensitive to pH, with optimal conditions typically maintained at neutral to slightly acidic pH to prevent decomposition of the nitro products [4].

Acid-Catalyzed Nitration in Gastric Environments

The acid-catalyzed nitration mechanism represents a physiologically relevant pathway for 10-nitrooleic acid formation that occurs naturally in the acidic environment of the stomach [3] [5]. This process involves the protonation of nitrite ions (NO2-) to nitrous acid (HNO2) under acidic conditions, followed by formation of nitrating species through dinitrogen trioxide (N2O3) and dinitrogen tetroxide (N2O4) homolysis [3] [5].

The gastric nitration mechanism is particularly significant because it explains the endogenous formation of nitrooleic acid derivatives in vivo. The acidic conditions of the gastric compartment (pH <3.4) support the protonation of NO2- (pKa 3.4) to HNO2, which subsequently undergoes oxidation to generate - NO2 radicals [3] [5]. This process is favored in acidic cellular or tissue compartments such as lysosomes, ischemic or inflammatory tissues, and mitochondria [3] [5].

The acid-catalyzed nitration mechanism can be replicated in laboratory conditions using sodium nitrate or sodium nitrite in the presence of concentrated sulfuric acid in dimethylformamide. The reaction is typically performed at 0°C for 30 minutes to control the reaction rate and prevent decomposition of products [4]. This approach yields both 9-nitrooleic acid and 10-nitrooleic acid regioisomers in approximately equal proportions, similar to the radical-mediated approach [4].

The formation of nitrating species in acidic conditions involves complex equilibria between various nitrogen oxides. The protonation of NO2- generates HNO2, which can disproportionate to form N2O3 and N2O4. These species subsequently undergo homolytic cleavage to produce - NO2 radicals, which are the actual nitrating agents [3] [5]. The reaction mechanism also involves the formation of symmetrical N2O3 species through the reaction of - NO2 with nitric oxide (- NO), providing an additional pathway for nitration [3].

Purification and Isolation Techniques

The purification of 10-nitrooleic acid presents significant challenges due to the compound's electrophilic nature, sensitivity to alkaline conditions, and the presence of regioisomeric impurities. Several complementary purification strategies have been developed to achieve high-purity products suitable for analytical and biological applications [1] [6].

Silica gel column chromatography represents the most commonly employed initial purification method. The crude nitration products are typically purified using a gradient elution system with ethyl acetate and hexanes (0-10% ethyl acetate) [6]. The column is pre-equilibrated with 0.5% acetic acid in hexanes to maintain slightly acidic conditions and prevent decomposition of the nitro products [6]. The purification typically requires 50-60 mL of silica gel for approximately 1 g of crude material, with the product eluting as a pale yellow oil [6].

Reversed-phase high-performance liquid chromatography (HPLC) provides superior resolution for separating 9-nitrooleic acid and 10-nitrooleic acid regioisomers. The separation is typically achieved using an acetonitrile-water gradient system (85:15 v/v) with 0.1% acetic acid to maintain stability [4]. The 10-nitrooleic acid typically elutes at a retention time of 10.1 minutes, while 9-nitrooleic acid elutes at 10.9 minutes under these conditions [4]. The reversed elution order on different column phases (reversed-phase HPLC versus gas chromatography) provides additional confirmation of regioisomer identity [4].

Preparative liquid chromatography using C18 reverse-phase columns with methanol-water gradients can achieve purities exceeding 99% for individual regioisomers [7]. This approach is particularly valuable for obtaining highly pure standards required for analytical method development and biological studies. The separation efficiency can be enhanced by optimizing the gradient profile and using semipreparative columns with appropriate flow rates [7].

Solid-phase extraction (SPE) techniques are essential for purifying 10-nitrooleic acid from complex biological matrices. The procedure involves extraction from slightly acidified plasma or tissue samples (pH 5) using appropriate SPE cartridges [4]. The extracted analytes are then subjected to further purification by HPLC, with collection of fractions corresponding to the retention times of authentic standards [4]. The SPE approach is particularly important for removing interfering compounds and concentrating the analytes prior to instrumental analysis [4].

Artifact Prevention During Sample Preparation

The prevention of artifacts during 10-nitrooleic acid sample preparation is critical for obtaining accurate analytical results, as these compounds are susceptible to various degradation pathways that can lead to incorrect quantification or structural misidentification [1] [4] [8].

Alkaline degradation represents the most significant artifact source during sample preparation. 10-nitrooleic acid is highly sensitive to alkaline conditions, which can cause hydrolysis of the nitro group or rearrangement reactions [1] [4]. To prevent alkaline degradation, all sample preparation steps should be performed under slightly acidic conditions (pH 5-6). This is typically achieved by acidifying aqueous solutions with dilute hydrochloric acid or maintaining organic solvents in the presence of small amounts of acetic acid [4] [6].

Thermal decomposition during sample preparation can lead to loss of the nitro group or formation of decomposition products. All reactions and purification steps should be performed at temperatures below 25°C when possible [6]. Storage of purified compounds should be at -80°C for long-term stability, and samples should be protected from light to prevent photodegradation [6]. The use of amber glassware and aluminum foil wrapping during extended reactions helps minimize light-induced decomposition [6].

Oxidative degradation can occur during sample preparation, particularly in the presence of molecular oxygen. The use of nitrogen atmosphere during reactions and storage is recommended to prevent unwanted oxidation [6]. Purging solutions with nitrogen for 10 minutes before use helps remove dissolved oxygen and reduces the potential for oxidative artifacts [6]. The addition of antioxidants should be avoided as they may interfere with the nitroalkene functionality or analytical detection [6].

Isomerization during derivatization represents a specific challenge for analytical methods requiring chemical derivatization. The derivatization conditions must be carefully optimized to prevent interconversion between 9-nitrooleic acid and 10-nitrooleic acid regioisomers [4]. Room temperature derivatization with pentafluorobenzyl bromide in the presence of diisopropylethylamine has been shown to preserve the regioisomeric integrity of nitrooleic acid derivatives [4]. The derivatization time should be minimized to prevent unwanted side reactions while ensuring complete conversion [4].

Matrix interference during sample preparation from complex biological samples can lead to artifacts in both purification and analysis. The use of appropriate sample cleanup procedures, including protein precipitation, lipid extraction, and solid-phase extraction, helps remove interfering compounds [4] [9]. The selection of internal standards, preferably isotopically labeled analogs such as 15N-labeled 10-nitrooleic acid, is essential for accurate quantification in the presence of matrix effects [4] [9].

Quality control measures should be implemented throughout the sample preparation process to detect and prevent artifacts. This includes the use of blank samples, matrix blanks, and recovery studies to assess the efficiency and selectivity of the purification procedures [4] [9]. Regular monitoring of sample stability during storage and processing helps identify potential degradation pathways and optimize preservation conditions [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Gorczynski MJ, Smitherman PK, Akiyama TE, Wood HB, Berger JP, King SB, Morrow CS. Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation. J Med Chem. 2009 Aug 13;52(15):4631-9. doi: 10.1021/jm900326c. PubMed PMID: 19719236; PubMed Central PMCID: PMC2741172.